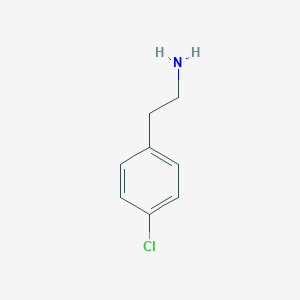
4-Chlorophenethylamine
Descripción general
Descripción
4-Chlorophenethylamine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 . It is a dark solid in its physical state .
Synthesis Analysis
The synthesis of 4-Chlorophenethylamine involves the use of raw materials such as 4-Chlorobenzaldehyde, N,N-Dimethylformamide, Piperidine, Palladium, Tetrahydrofuran, Ethyl acetate, Hydrochloric acid, Hydrogen, Sodium hydroxide, Pyridine, Thionyl chloride, and Malonic acid . The synthesis process involves a reaction with potassium borohydride in ethanol at 25°C for 2 hours .
Molecular Structure Analysis
The 4-Chlorophenethylamine molecule contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction. In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .
Physical And Chemical Properties Analysis
4-Chlorophenethylamine has a boiling point of 60-65 °C at 0.1 mm Hg, a density of 1.112 g/mL at 25 °C, and a refractive index of 1.548 . It is a clear colorless to yellow liquid in form .
Aplicaciones Científicas De Investigación
Chemical Research
4-Chlorophenethylamine is a chemical compound with the linear formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . This compound is used in various chemical research applications due to its unique properties .
Psychoactive Substance Research
4-Chlorophenethylamine is a type of substituted phenethylamine, which are known for their psychoactive properties . These compounds are used recreationally and may have deleterious side effects .
Neurochemical Pharmacology
In neurochemical pharmacology, 4-Chlorophenethylamine is used to study its effects on mouse locomotion, rat drug discrimination, and in vitro receptor and transporter binding and function .
Behavioral Pharmacology
In behavioral pharmacology, the effects of 4-Chlorophenethylamine on mouse locomotor activity are studied . Some substituted phenethylamines, including 4-Chlorophenethylamine, have been found to depress mouse locomotor activity .
Receptor Binding Studies
4-Chlorophenethylamine is used in receptor binding studies. It has been found to be a full agonist at 5-HT 2A and 5-HT 2C receptors . However, only 2C-T-2 and 2C-I were partial-to-full very low potency agonists at 5-HT 1A receptors .
Transporter Binding Studies
In transporter binding studies, 4-Chlorophenethylamine is used to study its effects on monoamine transporters . Only 2C-I had moderate affinity for, and very low potency at, the serotonin transporter .
Mecanismo De Acción
Target of Action
4-Chlorophenethylamine is a psychoactive substituted phenethylamine . It primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition .
Mode of Action
4-Chlorophenethylamine interacts with its targets by binding to these serotonin receptors. It acts as a partial to full agonist at these receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-Chlorophenethylamine initiates a response in the serotonin system .
Biochemical Pathways
Upon binding to the serotonin receptors, 4-Chlorophenethylamine affects several biochemical pathways. It has been found to be a full agonist at the 5-HT 2A and 5-HT 2C receptors in inositol phosphate assays . This suggests that it can trigger the release of inositol trisphosphate (IP3), leading to the release of calcium ions from intracellular stores and resulting in various downstream effects .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4-Chlorophenethylamine’s action are primarily related to its impact on the serotonin system. By acting as an agonist at serotonin receptors, it can influence mood, anxiety, and cognition . The specific effects can vary widely depending on the individual and the dose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenethylamine. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how an individual responds to 4-Chlorophenethylamine .
Safety and Hazards
Direcciones Futuras
While there isn’t specific information available on the future directions of 4-Chlorophenethylamine, it has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with potential use in Alzheimer therapy . This suggests that it could have potential applications in the development of new treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXCKTIGELTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166018 | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenethylamine | |
CAS RN |
156-41-2 | |
| Record name | 2-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

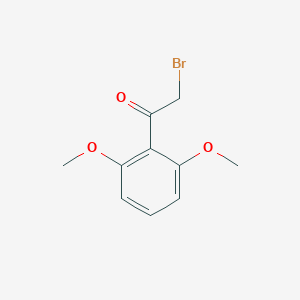


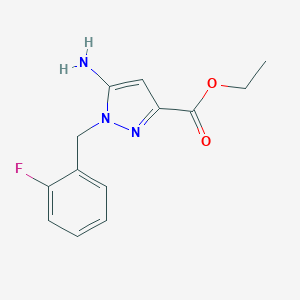
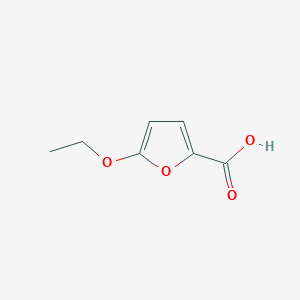
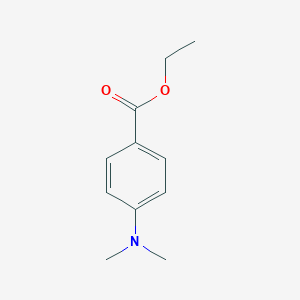
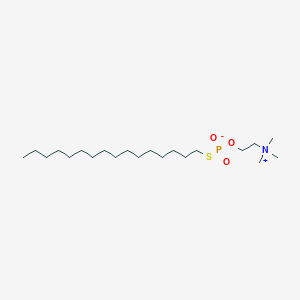
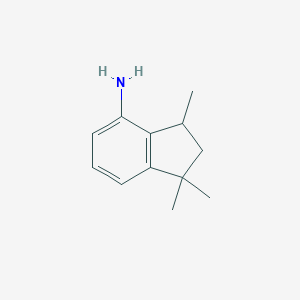

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
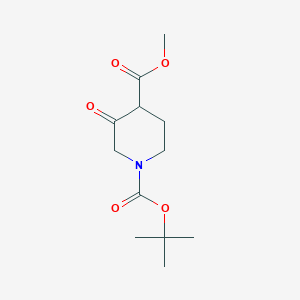
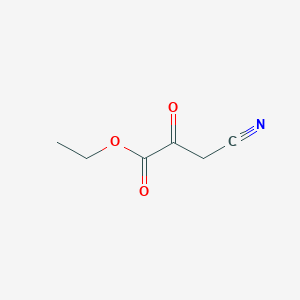
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)
